molecular formula C19H20N2O5S B14879748 N-(1,3-benzodioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

N-(1,3-benzodioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B14879748
M. Wt: 388.4 g/mol
InChI Key: MXNONEPRIYOYJD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzodioxole ring, a piperidine sulfonyl group, and a benzamide moiety

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H20N2O5S/c22-19(20-15-6-9-17-18(12-15)26-13-25-17)14-4-7-16(8-5-14)27(23,24)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2,(H,20,22)

InChI Key

MXNONEPRIYOYJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of the benzodioxole ring, sulfonylation, and amide bond formation. A common synthetic route may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amide Bond Formation: The final step involves coupling the sulfonylated benzodioxole with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amines derived from the reduction of the amide bond.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, depending on its structure and the biological system it is introduced into. The pathways involved could include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide
  • N-(benzo[d][1,3]dioxol-5-yl)-4-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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